potassium;(2S)-oxirane-2-carboxylate

Description

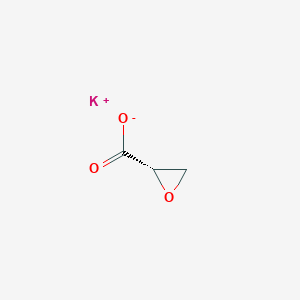

Potassium (S)-oxirane-2-carboxylate (CAS: 82079-45-6) is a chiral epoxide carboxylate salt with the molecular formula C₃H₃KO₃ and a molecular weight of 127.16 g/mol . Its structure features an oxirane (epoxide) ring fused to a carboxylate group, with stereospecificity at the C-2 position (S-configuration). The potassium counterion enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

This compound is utilized in synthesizing thermally stable crystalline salts for therapeutic agents, such as inhibitors targeting rheumatoid arthritis and osteoporosis . Its enantiomeric purity is critical for biological activity, as evidenced by its role in enzyme interactions and metal-complex formation .

Properties

IUPAC Name |

potassium;(2S)-oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQCDPNYSJUSEH-DKWTVANSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Large-Scale Synthesis from (R)-2-Bromo-3-Hydroxypropanoic Acid

The most industrially viable method involves the epoxidation of (R)-2-bromo-3-hydroxypropanoic acid using potassium hydroxide (KOH) in a mixed solvent system of 2-methyltetrahydrofuran (2-MeTHF), methanol, and ethanol at −5°C to 0°C. The reaction proceeds via an intramolecular nucleophilic displacement, where the hydroxide ion attacks the β-carbon, displacing bromide and forming the epoxide ring.

Reaction Conditions

-

Temperature : −5°C to 0°C (prevents racemization)

-

Solvents : 2-MeTHF (45%), methanol (30%), ethanol (25%)

-

Base : KOH (1.5 equiv)

-

Scale : Up to 100 kg batches

Mechanistic Insights

The stereochemical outcome is governed by the retention of configuration at the α-carbon, ensured by the low-temperature conditions. The use of 2-MeTHF enhances solubility of the intermediate alkoxide, while methanol and ethanol moderate reaction kinetics.

Table 1: Optimization of Solvent Ratios for Epoxidation

| Solvent System (2-MeTHF:MeOH:EtOH) | Reaction Time (h) | Yield (%) | Optical Purity (% ee) |

|---|---|---|---|

| 50:25:25 | 6 | 75 | 98.5 |

| 45:30:25 | 5.5 | 82 | 99.2 |

| 40:35:25 | 7 | 68 | 97.8 |

Oxidation of α-Methylenecarboxylic Acid Derivatives

Peracid-Mediated Epoxidation

A patented route describes the oxidation of α-methylenecarboxylic acids using m-chloroperbenzoic acid (m-CPBA) in chlorinated solvents. For potassium (2S)-oxirane-2-carboxylate, this method involves:

-

Epoxidation : Treatment of methyl 2-methylenepropanoate with m-CPBA in dichloromethane at 20°C–70°C.

-

Saponification : Hydrolysis of the methyl ester with aqueous KOH, followed by precipitation using acetone.

Key Advantages

-

High Chemoselectivity : Minimal overoxidation to carboxylic acids.

-

Scalability : Adaptable to continuous flow systems.

Challenges

-

Solvent Waste : Dichloromethane requires rigorous recycling.

-

Byproducts : Residual m-chlorobenzoic acid necessitates purification via recrystallization.

Enzymatic Resolution of Racemic Epoxides

| Enzyme Source | Temperature (°C) | Time (h) | % ee (S) |

|---|---|---|---|

| Serratia marcescens | 30 | 24 | 99.1 |

| Candida antarctica | 35 | 18 | 97.5 |

Mechanochemical Synthesis

Solvent-Free Epoxide Formation

A ball-milling technique, adapted from ACS publications, employs potassium carbonate (K₂CO₃) and epichlorohydrin in a PTFE jar with stainless steel grinding media. While demonstrated for biphenyl-derived epoxides, this method is theoretically applicable to potassium (2S)-oxirane-2-carboxylate by substituting the appropriate carboxylic acid precursor.

Advantages

-

Sustainability : Eliminates organic solvents.

-

Rate Enhancement : Reaction completes in 1–2 hours vs. 6–8 hours in solution.

Limitations

-

Scalability : Current equipment limits batch sizes to <100 g.

-

Heat Management : Exothermic reactions require controlled milling speeds.

Critical Analysis of Industrial Production

Cost-Benefit Comparison

-

Capital Cost : High (cryogenic reactors required).

-

Operational Cost : $12–15/kg (solvent recovery included).

-

Capital Cost : Moderate (ball mills are inexpensive).

-

Operational Cost : $8–10/kg (no solvent recycling).

Table 3: Environmental Impact Metrics

| Method | PMI (Process Mass Intensity) | E-Factor |

|---|---|---|

| Conventional Epoxidation | 45 | 32 |

| Mechanochemical | 8 | 2.5 |

Chemical Reactions Analysis

Types of Reactions

Potassium;(2S)-oxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygen-containing compounds.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where a nucleophile attacks the ring and opens it, forming a new compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.

Major Products Formed

Oxidation: Diols or carboxylic acids.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted oxirane derivatives.

Scientific Research Applications

Potassium;(2S)-oxirane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies of enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of potassium;(2S)-oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins. This reactivity can inhibit enzyme activity or alter protein function, leading to various biological effects. The carboxylate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Potassium (R)-Oxirane-2-Carboxylate (CAS: 82044-23-3)

- Structural Relationship : Enantiomer of the (S)-form, differing only in stereochemistry at C-2.

- Functional Impact : The (R)-enantiomer exhibits distinct biochemical interactions. For example, (S)-epoxides preferentially bind to enzymes like Cg10062 , a dehalogenase, via interactions with His-28 and Arg-73, while the (R)-form may adopt alternate binding orientations .

- Applications: Limited therapeutic use compared to the (S)-form due to stereospecific metabolic pathways.

Oxiranecarboxylic Acid, Potassium Salt (CAS: 51877-54-4)

- Structural Relationship : Likely a racemic mixture or unspecified stereoisomer.

- Key Differences : Reduced enantiomeric purity diminishes its utility in chiral synthesis. Computational similarity scores (0.59 vs. 0.91 for other analogues) highlight structural divergence .

Derivatives with Modified Functional Groups

Ethyl (2S)-Oxirane-2-Carboxylate (CAS: 111058-34-5)

Potassium 3-Butyloxirane-2-Carboxylate

- Structural Relationship : Butyl substituent at C-3 alters steric and electronic properties.

- Impact : Enhanced lipophilicity may improve biodistribution but could reduce metabolic stability .

Pharmacologically Relevant Analogues

Sodium 2-[5-(4-Chlorophenyl)-Pentyl]-Oxirane-2-Carboxylate (POCA)

- Structural Relationship : Sodium salt with a bulky 4-chlorophenylpentyl chain.

- Functional Impact : Acts as a CPT-1 inhibitor, reducing myocardial fatty acid oxidation (FAO) by >90% in rats. Unlike potassium (S)-oxirane-2-carboxylate, POCA’s extended alkyl chain facilitates membrane interaction and sustained FAO inhibition .

Polymer and Industrial Analogues

Methyl-Oxirane Polymer Phosphates (CAS: 68891-13-4)

- Structural Relationship : Polymerized oxirane derivatives with phosphate and potassium groups.

- Properties : High molecular weight and branched structures confer thermal stability and surfactant-like behavior.

- Applications: Industrial uses in detergents and lubricants, contrasting with the pharmaceutical focus of the monomeric potassium (S)-oxirane-2-carboxylate .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Stereochemistry | Key Properties |

|---|---|---|---|---|

| Potassium (S)-oxirane-2-carboxylate | 82079-45-6 | C₃H₃KO₃ | (S) | High aqueous solubility, chiral purity |

| Potassium (R)-oxirane-2-carboxylate | 82044-23-3 | C₃H₃KO₃ | (R) | Lower therapeutic relevance |

| Ethyl (2S)-oxirane-2-carboxylate | 111058-34-5 | C₅H₈O₃ | (S) | Lipophilic, API intermediate |

| POCA | N/A | C₁₄H₁₆ClO₃Na | N/A | CPT-1 inhibition, FAO modulation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for potassium (2S)-oxirane-2-carboxylate, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The Darzens reaction is a key synthetic route, involving condensation of α-haloesters with ketones or aldehydes in the presence of strong bases like potassium tert-butoxide (t-BuOK) to form glycidic acid derivatives, which are precursors to oxirane carboxylates . Copper-catalyzed epoxidation using hydrogen peroxide (H₂O₂) under acid-free conditions is another method, where the catalyst (e.g., Tp*Cu(NCMe)) enables selective oxidation of alkenes to epoxides . Enantiomeric purity is controlled by chiral ligands or bases, with reaction temperature and solvent polarity critical for minimizing racemization.

Q. How can researchers reliably quantify oxirane content in potassium (2S)-oxirane-2-carboxylate, and what are the limitations of these methods?

- Methodological Answer :

- FTIR-ATR : The oxirane ring’s C–O–C asymmetric stretching vibration (~1100 cm⁻¹) is monitored. Calibration with theoretical oxirane oxygen values (via AOCS Cd 9-57 titration) ensures accuracy, with a coefficient of determination (r² ≥ 0.995) validating the method .

- Titrimetry : The AOCS method uses hydrobromic acid (HBr) in acetic acid to open the oxirane ring, followed by potentiometric titration. Limitations include interference from moisture and side reactions with unsaturated bonds .

Q. What are the stability considerations for potassium (2S)-oxirane-2-carboxylate during storage and handling?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Water content must be determined via Karl Fischer titration before use, as hydrolysis can form diols or carboxylic acid derivatives, altering reactivity .

Advanced Research Questions

Q. How do initiator systems (e.g., potassium alkoxides) influence the regioselectivity of oxirane ring-opening in polymerization or derivatization reactions?

- Methodological Answer : Potassium alkoxides favor β-position ring-opening due to steric and electronic effects, except in systems with potassium i-propoxide, where α-opening occurs unexpectedly. Ligand choice (e.g., macrocyclic crown ethers) modulates nucleophilicity, with low monomer concentrations promoting isomerization of allyloxy groups to cis-propenyloxy derivatives . Kinetic studies using ¹H NMR or Raman spectroscopy track regioselectivity in real time.

Q. How can computational models resolve discrepancies between experimental and theoretical oxirane oxygen content?

- Methodological Answer : Fourth-order Runge–Kutta methods coupled with genetic algorithm optimization (e.g., in MATLAB) model reaction kinetics and equilibrium. Discrepancies arise from side reactions (e.g., epoxide ring hydrolysis) or incomplete conversion; parameter optimization (e.g., rate constants, activation energies) reconciles theoretical and experimental data .

Q. What mechanistic insights explain the catalytic activity of copper complexes in the epoxidation of alkenes to form potassium (2S)-oxirane-2-carboxylate?

- Methodological Answer : Copper(I) complexes (e.g., Tp*Cu(NCMe)) activate H₂O₂ via a peroxo intermediate, enabling electrophilic oxygen transfer to alkenes. Isotopic labeling (¹⁸O₂) and EPR spectroscopy confirm radical pathways. Acid-free conditions prevent epoxide ring-opening, with acetonitrile as a solvent stabilizing the active catalyst .

Q. How do structural modifications (e.g., fluorination) in analogous oxiranes affect their reactivity compared to potassium (2S)-oxirane-2-carboxylate?

- Methodological Answer : Difluoromethyl groups (e.g., in (2R)-2-(difluoromethyl)oxirane) increase electrophilicity and stability due to inductive effects, enhancing ring-opening reactivity with nucleophiles like amines. Comparative studies using Hammett σ constants or DFT calculations (e.g., B3LYP/6-31G*) quantify electronic effects .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between experimental oxirane oxygen (%) and theoretical values calculated via Equation 2 (Otheo = [IV × M(O)] / [2 × 100])?

- Methodological Answer : Discrepancies often stem from unaccounted side reactions (e.g., peroxidation, diol formation). Validate iodine value (IV) measurements via Wijs method (AOCS Cd 1-25) and confirm H₂O₂ decomposition rates using gas chromatography (GC). Adjust Otheo calculations by incorporating empirical correction factors derived from kinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.